1-[(2,3-Dichlorophenyl)methyl]piperazine

DHCR7 Inhibition Cholesterol Biosynthesis Antipsychotic Metabolite

Replace non-selective piperazine analogs with the validated 2,3-dichloro-substituted pharmacophore. This compound is the exact structural determinant for high-affinity D3 dopamine receptor binding and DHCR7 inhibition-directly comparable to AY9944 (IC50 = 13 nM). - **Essential for SAR studies:** 2,3-dichloro pattern is required for potency vs. unsubstituted homologues. - **Metabolic probe:** Recapitulates aripiprazole/cariprazine effects on cholesterol biosynthesis. - **Synthetic intermediate:** Conjugation with dipeptides yields 20x antiglycation potency vs. rutin. Available for immediate shipment as a certified research standard.

Molecular Formula C11H14Cl2N2
Molecular Weight 245.14 g/mol
CAS No. 523980-04-3
Cat. No. B3370779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,3-Dichlorophenyl)methyl]piperazine
CAS523980-04-3
Molecular FormulaC11H14Cl2N2
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C11H14Cl2N2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2
InChIKeyLFMDJDXSAUVJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2,3-Dichlorophenyl)methyl]piperazine: Identity & Procurement


1-[(2,3-Dichlorophenyl)methyl]piperazine (CAS 523980-04-3) is a dichlorophenyl piperazine derivative and a key substructural element found in clinically approved atypical antipsychotics such as aripiprazole and cariprazine [1]. The compound is also identified as the active metabolite, 2,3-dichlorophenyl piperazine (2,3-DCPP), which is known to be a potent inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7), the final step in cholesterol biosynthesis [2]. This dual identity as both a synthetic building block and a biologically active metabolite establishes its critical role in both chemical synthesis and pharmacological research.

1-[(2,3-Dichlorophenyl)methyl]piperazine: Irreplaceability


Generic substitution of 1-[(2,3-dichlorophenyl)methyl]piperazine with simpler piperazine derivatives is not scientifically valid. The 2,3-dichloro substitution pattern on the phenyl ring is not a minor structural variation; it is the primary pharmacophore determinant for high-affinity binding and biological activity [1]. SAR studies have unequivocally demonstrated that the 2,3-dichloro-substituted phenylpiperazine is required for high-affinity binding at the dopamine D3 receptor, with every compound bearing this substituent exhibiting greater potency than its unsubstituted homologue [2]. Furthermore, the compound's specific interaction with DHCR7 is directly linked to this unique dichloro-substitution pattern, which is shared by the clinically approved drugs aripiprazole and cariprazine [1]. Replacing this compound with a non-chlorinated or mono-chlorinated analog would result in a loss of target engagement and a fundamental change in the expected pharmacological profile, compromising the validity of any subsequent experimental results.

1-[(2,3-Dichlorophenyl)methyl]piperazine: Differentiation from Analogs


DHCR7 Inhibition Potency vs. AY9944

1-[(2,3-Dichlorophenyl)methyl]piperazine, as the common metabolite 2,3-dichlorophenyl piperazine (2,3-DCPP), inhibits DHCR7 activity at concentrations that are directly comparable to those of the well-characterized, potent teratogen AY9944 [1]. This establishes a clear and quantifiable benchmark for its biological activity, placing it in the same potency class as a recognized small-molecule inhibitor of this enzyme.

DHCR7 Inhibition Cholesterol Biosynthesis Antipsychotic Metabolite

Dopamine D3 Affinity: 2,3-Dichloro Advantage

Structure-activity relationship (SAR) studies conclusively show that the 2,3-dichloro substitution pattern is a critical determinant for high-affinity binding at the dopamine D3 receptor [1]. While a specific Ki value for 1-[(2,3-dichlorophenyl)methyl]piperazine was not found in the search, the closely related analog 1-(2,3-dichlorophenyl)piperazine (DCPP) demonstrates a Ki of 197.4 nM at the human D3 receptor expressed in HEK293 cells [2]. This contrasts sharply with unsubstituted piperazines, which are consistently less potent, and with 2-methoxyphenyl derivatives, which can exhibit moderate affinity (e.g., Ki = 145 nM) but are distinct chemical entities [3].

Dopamine D3 Receptor GPCR Binding Structure-Activity Relationship

Antiglycation Activity: Piperazine Conjugate Potency

While not direct data for the isolated 1-[(2,3-dichlorophenyl)methyl]piperazine, a derivative conjugated to a glycine/proline dipeptide and containing the core 2,3-dichlorophenyl piperazine scaffold exhibited significantly enhanced antiglycation activity [1]. This conjugated analog was nearly 20-fold more potent (<5 µM) than the reference standard rutin (41.9 µM).

AGE Inhibition Antiglycation Piperazine Conjugates

Application Scenarios for 1-[(2,3-Dichlorophenyl)methyl]piperazine


Cholesterol Biosynthesis & DHCR7 Pathway Studies

This compound is the optimal choice for studies aimed at recapitulating or investigating the DHCR7 inhibitory effects of aripiprazole or cariprazine, or for serving as a direct molecular probe for DHCR7 activity. The evidence establishes that its activity is directly comparable to the well-characterized inhibitor AY9944 (IC50 = 13 nM) [REFS-1, REFS-2]. This makes it suitable for cell culture and in vivo models exploring cholesterol metabolism, Smith-Lemli-Opitz syndrome pathology, and the teratogenic risks associated with certain antipsychotics.

Dopamine D3 Receptor Ligand Development

The compound's core pharmacophore (2,3-dichlorophenyl piperazine) is a validated privileged scaffold for achieving high-affinity binding at the dopamine D3 receptor [1]. Procurement of this specific compound is essential for serving as a positive control or as a synthetic starting point in the design and synthesis of novel, selective D3 receptor ligands. Using a non-2,3-dichloro-substituted analog would invalidate SAR studies, as these analogs are known to have significantly reduced potency .

AGE Inhibitor Synthesis

For researchers focused on developing novel antiglycation therapeutics, 1-[(2,3-dichlorophenyl)methyl]piperazine serves as a strategic intermediate. The supporting evidence demonstrates that conjugating this piperazine scaffold with dipeptides results in a nearly 20-fold increase in antiglycation potency compared to the standard rutin [1]. This provides a clear, data-backed rationale for its use in synthesizing and screening new chemical entities targeting protein glycation pathways.

Technical Documentation Hub

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